(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol
Description
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol |
InChI |
InChI=1S/C7H8N4O2/c1-3-4(2-12)5(8)6-7(9-3)11-13-10-6/h12H,2,8H2,1H3 |
InChI Key |
TXBOXHUJBZYRGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NON=C2C(=C1CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring[_{{{CITATION{{{1{Continuous process for manufacturing alkyl 7-amino-5-methyl- [1,2,5 ...](https://patents.google.com/patent/US20210363157A1/en). The reaction conditions often require heating under reflux and the use of specific catalysts to ensure the formation of the desired product[{{{CITATION{{{_1{Continuous process for manufacturing alkyl 7-amino-5-methyl- 1,2,5 ....
Industrial Production Methods
In an industrial setting, continuous flow reactions are often employed to produce this compound[_{{{CITATION{{{1{Continuous process for manufacturing alkyl 7-amino-5-methyl- [1,2,5 ...](https://patents.google.com/patent/US20210363157A1/en). These methods allow for better control over reaction parameters, leading to higher yields and purity[{{{CITATION{{{1{Continuous process for manufacturing alkyl 7-amino-5-methyl- 1,2,5 .... The continuous flow process involves combining reactants in a controlled manner, often under overpressure, to facilitate the formation of the oxadiazole ring[{{{CITATION{{{_1{Continuous process for manufacturing alkyl 7-amino-5-methyl- 1,2,5 ....
Chemical Reactions Analysis
Types of Reactions
(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivative.
Reduction: : Reducing the oxo group to a hydroxyl group.
Substitution: : Replacing one of the hydrogen atoms with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol” can be contextualized against related heterocyclic compounds. Below is a comparative analysis based on core structure, substituents, synthetic routes, and biological activity.
Table 1: Comparative Analysis of Key Compounds
Structural Comparison
- Core Heterocycles: The target compound’s fused oxadiazolo-pyridine core distinguishes it from pyrazole-thiophene hybrids (7a, 7b) and standalone furazan derivatives (e.g., 3-amino-4-azidocarbonylfurazan). The fused system enhances π-π stacking interactions in enzyme binding . Piperidine-linked analogs (e.g., compound 25) retain the oxadiazolo-pyridine core but incorporate extended hydrophobic side chains, improving membrane permeability .
- – Cyanothiophene (7a) and azidocarbonylfurazan substituents introduce electrophilic sites for covalent binding or explosive properties, respectively .
Functional Comparison
Enzyme Inhibition :
– The target compound and its piperidine derivatives (e.g., 25) exhibit submicromolar potency against MBOAT4/GOAT, attributed to the oxadiazolo-pyridine core’s planar geometry and hydrogen-bonding capability .
– Thiophene derivatives (7a, 7b) are less studied for enzyme inhibition but may target kinases or proteases due to their electron-deficient cores .- Stability and Bioavailability: – The discontinued status of the methanol derivative implies instability under physiological conditions, whereas carboxylate esters (e.g., ethyl derivatives) or ketones (25) show improved shelf life and bioavailability .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
